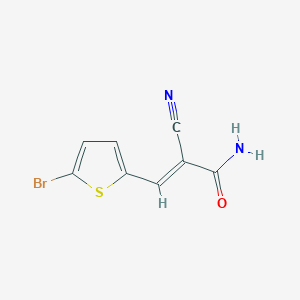
3-(5-bromo-2-thienyl)-2-cyanoacrylamide
説明
3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C8H5BrN2OS and its molecular weight is 257.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.93060 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Shift Modeling
3-(5-bromo-2-thienyl)-2-cyanoacrylamide is related to 3-aryl-2-cyanoacrylamides, which have been studied for their chemical shift properties in nuclear magnetic resonance (NMR) spectroscopy. A study conducted by Bhattacharyya et al. (1985) on 3-phenyl- and 3-thienyl-2-cyanoacrylamides utilized multiple linear regression analysis to examine 13C Substituent chemical shifts (SCS). This research found that a combination of polarization and resonance mechanisms accounts satisfactorily for substituent effects at all side-chain sites (Bhattacharyya, De, Chakravarty, Brunskill, & Ewing, 1985).
Synthesis and Antibacterial Activity
The synthesis of related compounds has been explored for their potential antibacterial activities. Kimura, Yabuuchi, and Hisaki (1962) synthesized 3-(5-nitro-2-thienyl) acrylic acid derivatives, including compounds related to this compound, and tested their antibacterial activity in vitro (Kimura, Yabuuchi, & Hisaki, 1962).
Liquid Crystalline Materials
Studies on liquid crystalline materials have also included compounds similar to this compound. Miyake, Kusabayashi, and Takenaka (1984) prepared cyanothiophene and cyanofuran compounds, closely related to the molecule , and discovered that these compounds give rise to a nematic phase in certain conditions (Miyake, Kusabayashi, & Takenaka, 1984).
Regio- and Stereoselective Synthesis
The area of regio- and stereoselective synthesis has utilized derivatives of this compound. For example, Burgaz et al. (2007) studied the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including 3-(2-thienyl)acrylamide, to synthesize cyano-furan-carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving related compounds have been explored. Liang, Gloudeman, and Wnuk (2014) researched the palladium-catalyzed direct arylation of 5-halouracils and uracil nucleosides with heteroarenes, including 2-thienyl derivatives (Liang, Gloudeman, & Wnuk, 2014).
特性
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHCHZYOGNDGZ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


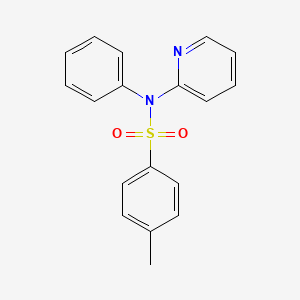
![N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5709669.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5709672.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5709691.png)
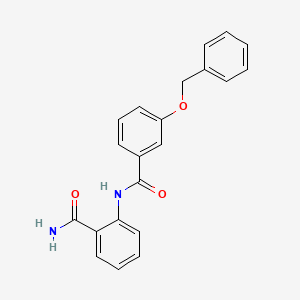
![{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea](/img/structure/B5709705.png)
![(E)-N'-{6-CYANO-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-N,N-DIMETHYLMETHANIMIDAMIDE](/img/structure/B5709708.png)
![(E)-1-[1-[2-(2-chlorophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5709716.png)
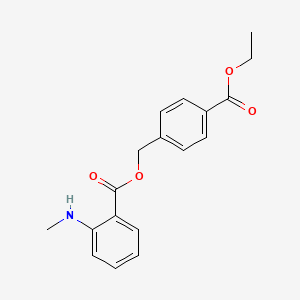
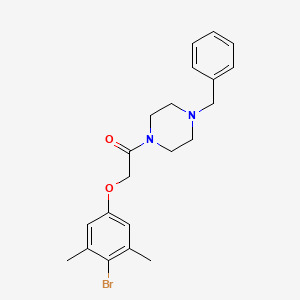
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)
![(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE](/img/structure/B5709756.png)
